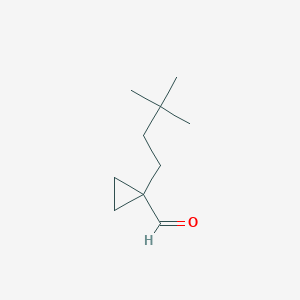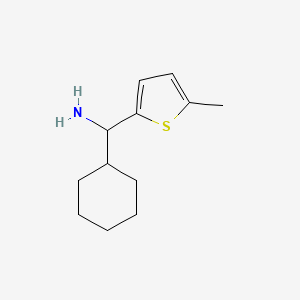
Cyclohexyl(5-methylthiophen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(5-methylthiophen-2-yl)methanamine is an organic compound with the molecular formula C12H19NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyclohexyl group attached to the methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(5-methylthiophen-2-yl)methanamine typically involves the following steps:
Thiophene Derivatization: The starting material, 5-methylthiophene, undergoes a series of reactions to introduce the methanamine group. This can be achieved through halogenation followed by amination.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Grignard reaction or other suitable organometallic methods, where cyclohexylmagnesium bromide reacts with the intermediate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(5-methylthiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the thiophene ring or the amine group, leading to different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted thiophenes, depending on the specific reaction conditions.
Scientific Research Applications
Cyclohexyl(5-methylthiophen-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Cyclohexyl(5-methylthiophen-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl(thiophen-2-yl)methanamine
- Cyclohexyl(4-methylthiophen-2-yl)methanamine
- Cyclohexyl(5-ethylthiophen-2-yl)methanamine
Uniqueness
Cyclohexyl(5-methylthiophen-2-yl)methanamine is unique due to the presence of the 5-methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.
Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
cyclohexyl-(5-methylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C12H19NS/c1-9-7-8-11(14-9)12(13)10-5-3-2-4-6-10/h7-8,10,12H,2-6,13H2,1H3 |
InChI Key |
GQNNEHLGNMIPOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C2CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B13324647.png)
![4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13324651.png)
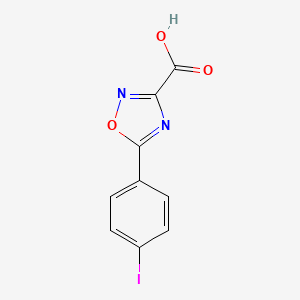
![3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine](/img/structure/B13324654.png)
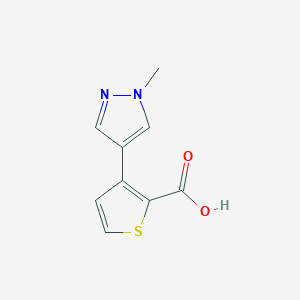

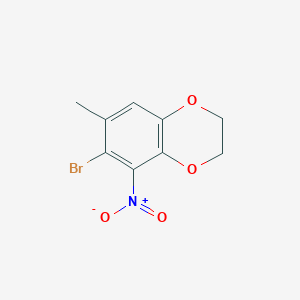
![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)
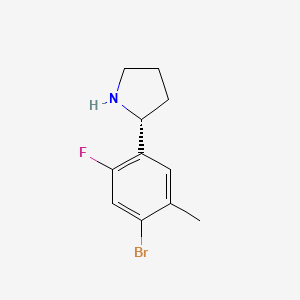
![2-(Chloromethyl)furo[3,2-c]pyridine](/img/structure/B13324697.png)
